1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Catalog No.
S15851609
CAS No.
M.F
C4H4ClN3O4S
M. Wt
225.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

Product Name

1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride

IUPAC Name

1-methyl-5-nitroimidazole-4-sulfonyl chloride

Molecular Formula

C4H4ClN3O4S

Molecular Weight

225.61 g/mol

InChI

InChI=1S/C4H4ClN3O4S/c1-7-2-6-3(13(5,11)12)4(7)8(9)10/h2H,1H3

InChI Key

NMZXYLQSGVDMQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1[N+](=O)[O-])S(=O)(=O)Cl

1-Methyl-5-nitro-1H-imidazole-4-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a nitro group (-NO2) and a sulfonyl chloride group (-SO2Cl) attached to the imidazole ring. Its molecular formula is C4H4ClN3O4SC_4H_4ClN_3O_4S. This compound is notable for its versatility in organic synthesis and its applications in various scientific fields, including medicinal chemistry and biochemistry. The presence of both the nitro and sulfonyl chloride functionalities allows for diverse chemical reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

  • Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts or metal hydrides, yielding various amine derivatives.
  • Oxidation Reactions: The compound can also undergo oxidation at the imidazole ring, resulting in oxidized products that may have different biological activities.

The biological activity of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride has been explored in various contexts. It has shown potential as an antimicrobial agent and has been investigated for its anticancer properties. The mechanism of action often involves enzyme inhibition or modulation of specific biological pathways, making it a candidate for further research in drug development .

The synthesis of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride typically involves two main steps:

  • Nitration: Imidazole is nitrated using nitric acid to introduce the nitro group.
  • Sulfonylation: The resulting nitroimidazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

These reactions require careful control of temperature and solvent conditions to optimize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance production efficiency.

This compound finds applications across several domains:

  • Organic Synthesis: It serves as a building block for pharmaceuticals and agrochemicals.
  • Biochemical Research: Utilized in assays for enzyme inhibition studies and protein labeling.
  • Medicinal Chemistry: Investigated for potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Industrial Use: Employed in the production of dyes, pigments, and specialty chemicals .

Interaction studies involving 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride focus on its binding affinity with various biological targets. These studies aim to elucidate its mechanism of action in inhibiting specific enzymes or modulating cellular pathways. Such investigations are critical for understanding its potential therapeutic applications and optimizing its efficacy as a drug candidate .

Several compounds share structural similarities with 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameKey FeaturesUniqueness
4-Nitro-1H-imidazole-5-sulfonic acidLacks the chloride group; less reactive in substitution reactionsDoes not possess the sulfonyl chloride functionality which limits its reactivity
1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chlorideContains a methyl group; influences reactivity and solubilitySimilar structure but differing substituents affect its properties
4-Nitro-1H-imidazole-5-sulfonamideContains an amide instead of a chloride; alters chemical propertiesThe presence of an amide group changes reactivity profiles compared to sulfonyl chlorides
1-MethylimidazoleA simpler derivative without nitro or sulfonyl groupsLacks functional groups that provide reactivity for diverse chemical transformations

The uniqueness of 1-methyl-5-nitro-1H-imidazole-4-sulfonyl chloride lies in its dual functionality, enabling it to participate in a wider range of

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Exact Mass

224.9611045 g/mol

Monoisotopic Mass

224.9611045 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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